3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Amino Group: This step often involves the use of amination reactions, where an amino group is introduced to the thieno[2,3-b]pyridine core.
Attachment of Bromophenyl and Methylphenyl Groups: These substituents can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate bromophenyl and methylphenyl reagents.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
- 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
These compounds share similar thieno[2,3-b]pyridine or thieno[2,3-d]pyrimidine cores but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct reactivity and functionality.
Biological Activity
3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H22BrN3O2S
- Molar Mass : 544.46 g/mol
- CAS Number : 352435-76-8
Biological Activity Overview
The compound has been studied primarily for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant anticancer properties, particularly against breast cancer cells.
Cytotoxicity Studies
A study published in MDPI evaluated the cytotoxic effects of this compound on MDA-MB-231 and MCF-7 breast cancer cell lines. Key findings include:
- Cell Viability Assays : The compound demonstrated cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment in MDA-MB-231 cells. The cytotoxic effect increased with higher concentrations and longer exposure times.
- Maximal Cytotoxicity : Achieved at 25 µM after 72 hours, resulting in less than 50% cell viability in treated cultures .
Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
---|---|---|---|
0.05 | ~90 | ~85 | ~80 |
2.5 | ~70 | ~40 | <50 |
25 | <10 | <10 | <10 |
The mechanism through which this compound exerts its anticancer effects appears to involve metabolic pathways:
- Glycolysis Shift : The compound shifted glycolysis towards aerobic metabolism in MDA-MB-231 cells, increasing pyruvate levels while decreasing lactate production. This shift is significant as cancer stem cells typically prefer anaerobic glycolysis .
- Metabolite Profiling : Metabolic profiling identified alterations in key metabolites post-treatment:
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[2,3-b]pyridine derivatives, including the focus compound:
- Antitumor Efficacy : A study highlighted that compounds within this class exhibited selective cytotoxicity against tumor cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
- Inhibitory Effects on Cancer Stem Cells : Research indicated that treatment with thieno[2,3-b]pyridine derivatives led to a significant decrease in cancer stem cell populations within treated tumors, which is critical for preventing recurrence and metastasis .
Properties
Molecular Formula |
C21H16BrN3OS |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16BrN3OS/c1-12-2-4-13(5-3-12)17-11-10-16-18(23)19(27-21(16)25-17)20(26)24-15-8-6-14(22)7-9-15/h2-11H,23H2,1H3,(H,24,26) |
InChI Key |
WQPTXZLHDDKETN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
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